Diprophylline

Description

Dyphylline is a theophylline derivative with broncho- and vasodilator properties. It is typically used in the management of asthma, cardiac dyspnea, and bronchitis.

Dyphylline has been reported in Haplophyllum patavinum and Haplophyllum tuberculatum with data available.

Dyphylline is a xanthine derivative. Dyphilline exerts bronchodilator effects and to a lesser extent vasodilator and diuretic properties. Dyphilline probably acts as a competitive inhibitor of phosphodiesterase which leads to an increase in intracellular cAMP. This results in relaxation of bronchial smooth muscle and other smooth muscles. Dyphylline may also antagonize adenosine receptors. Dyphylline is used in the treatment of acute bronchial asthma, chronic bronchitis and emphysema.

DYPHYLLINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1951 and is indicated for airway obstruction.

A THEOPHYLLINE derivative with broncho- and vasodilator properties. It is used in the treatment of asthma, cardiac dyspnea, and bronchitis.

Propriétés

IUPAC Name |

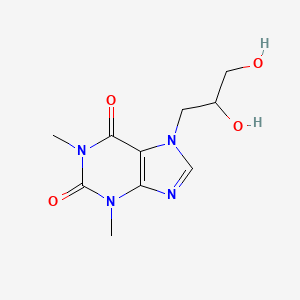

7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCFJBIXMNOVSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022975 |

Source

|

| Record name | Dyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L |

Source

|

| Record name | SID855557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID | |

CAS No. |

479-18-5 |

Source

|

| Record name | Diprophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyphylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diprophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263T0E9RR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-157, 158 °C, 161.5 °C |

Source

|

| Record name | Dyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dyphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diprophylline's Interaction with Adenosine Receptors: A Core Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline, a xanthine derivative utilized for its bronchodilator properties in respiratory diseases, exerts its pharmacological effects through a dual mechanism: inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[1][2] This technical guide provides a comprehensive examination of the latter, focusing on the molecular interactions between this compound and the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This document summarizes the available quantitative data on binding affinities, details the experimental protocols for determining these interactions, and presents the associated signaling pathways through explanatory diagrams.

Introduction to this compound and Adenosine Receptors

This compound, or 7-(2,3-dihydroxypropyl)theophylline, is a methylxanthine that has been used in the management of asthma and chronic obstructive pulmonary disease (COPD).[3] Its therapeutic effects are, in part, attributed to its ability to counteract the bronchoconstrictor effects of adenosine in the airways.[4]

Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[5] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, neurological, inflammatory, and respiratory functions.[4][5] The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/ₒ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP production.[6][7]

Quantitative Analysis of this compound's Affinity for Adenosine Receptors

The interaction of this compound with adenosine receptors is characterized by its binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

A seminal study by Schwabe, Ukena, and Lohse in 1985 provided key insights into the affinity of various xanthine derivatives, including this compound, for A₁ and A₂ adenosine receptors. Their findings, along with data for other relevant xanthines, are summarized in the table below. It is important to note that specific binding affinity data for this compound at the A₂ₑ and A₃ receptor subtypes is limited, reflecting its generally low potency at these sites. Simple alkylxanthines are known to be weak antagonists at A₂ₑ and A₃ receptors, with affinities often in the high micromolar to millimolar range, which is generally considered pharmacologically insignificant.

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| This compound | A₁ | >10,000 | Rat | |

| This compound | A₂ₐ | Less potent than Xanthine | - | [1] |

| Xanthine | A₁ | 170,000 | Rat | [1] |

| Xanthine | A₂ₐ | 93,000 | Human Platelets | [1] |

| Theophylline | A₁ | ~10,000-30,000 | Various | |

| Theophylline | A₂ₐ | ~10,000-50,000 | Various | |

| Caffeine | A₁ | ~20,000-50,000 | Various | |

| Caffeine | A₂ₐ | ~10,000-40,000 | Various |

Table 1: Quantitative Binding Affinity Data for this compound and Other Xanthines at Adenosine Receptors.

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by this compound blocks the downstream signaling cascades initiated by adenosine. The following diagrams illustrate the canonical signaling pathways for Gᵢ/ₒ-coupled (A₁ and A₃) and Gₛ-coupled (A₂ₐ and A₂ₑ) adenosine receptors.

Canonical Adenosine Receptor Signaling Pathways

Experimental Protocols

The quantitative data presented in this guide are typically generated through two primary types of in vitro assays: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assay for Determining this compound's Affinity (Ki)

This assay directly measures the affinity of this compound for a specific adenosine receptor subtype by quantifying its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

Materials:

-

Membrane preparations from cells stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligands specific for each receptor subtype:

-

A₁: [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

-

A₂ₐ: [³H]CGS 21680

-

A₂ₑ: [³H]ZM241385

-

A₃: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5'-N-methyluronamide)

-

-

This compound solutions of varying concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target adenosine receptor subtype in a suitable buffer and prepare a membrane fraction via centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd concentration), and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Radioligand Binding Assay

cAMP Functional Assay for Determining this compound's Antagonism

This functional assay measures the ability of this compound to inhibit the modulation of adenylyl cyclase activity by an adenosine receptor agonist.

Objective: To determine the functional potency of this compound as an antagonist at each adenosine receptor subtype.

Materials:

-

Whole cells stably expressing a single human adenosine receptor subtype.

-

Adenosine receptor agonists:

-

A₁/A₃ (Gᵢ/ₒ-coupled): CPA (N⁶-cyclopentyladenosine)

-

A₂ₐ/A₂ₑ (Gₛ-coupled): NECA (5'-N-Ethylcarboxamidoadenosine)

-

-

Forskolin (an adenylyl cyclase activator, for Gᵢ/ₒ-coupled receptor assays).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

-

Cell Seeding: Seed cells expressing the target adenosine receptor subtype in a microplate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Agonist Stimulation:

-

For A₂ₐ/A₂ₑ Receptors (Gₛ): Add a dose-response range of the agonist (e.g., NECA).

-

For A₁/A₃ Receptors (Gᵢ/ₒ): Add a fixed, sub-maximal concentration of forskolin along with a dose-response range of the Gᵢ/ₒ-coupled agonist (e.g., CPA). The agonist will inhibit the forskolin-stimulated cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound. Determine the EC₅₀ of the agonist in each condition. A rightward shift in the agonist dose-response curve in the presence of this compound indicates competitive antagonism. The Schild regression analysis can be used to determine the pA₂ value, which is a measure of the antagonist's potency.

Workflow for a cAMP Functional Assay

Conclusion

This compound functions as a non-selective, low-potency antagonist at adenosine receptors, with a more pronounced effect at the A₁ and A₂ₐ subtypes compared to A₂ₑ and A₃. Its mechanism of action involves the competitive inhibition of adenosine binding, thereby modulating downstream signaling pathways that regulate intracellular cAMP levels. The provided experimental protocols offer a framework for the quantitative assessment of these interactions, which is crucial for the characterization of existing and novel xanthine-based therapeutics. Further research to delineate the precise contribution of adenosine receptor antagonism versus phosphodiesterase inhibition to the overall clinical efficacy of this compound is warranted.

References

- 1. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. BindingDB BDBM82016 CAS_479-18-5::DYPHYLLINE::Dihydroxypropyltheophylline::this compound::Dylin::Dylix::Lufyllin::NSC_3182::Neothylline [bindingdb.org]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of Diprophylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline (also known as dyphylline) is a xanthine derivative with established bronchodilator and vasodilator properties.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic applications. The information is presented to support research, scientific investigation, and drug development activities. All quantitative data are summarized in structured tables, and key methodologies and signaling pathways are detailed and visualized.

Introduction

This compound is a synthetic derivative of theophylline, classified as a methylxanthine.[4][5] It is utilized in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[6] Unlike its parent compound, theophylline, this compound is not metabolized to theophylline in the body and exhibits its own distinct pharmacological characteristics. This guide aims to provide a detailed technical examination of this compound's pharmacological profile.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3]

Phosphodiesterase Inhibition

Adenosine Receptor Antagonism

This compound also acts as a non-selective antagonist at A1 and A2 adenosine receptors.[3][5] Adenosine, when bound to its receptors on bronchial smooth muscle, can induce bronchoconstriction. By blocking these receptors, this compound counteracts the bronchoconstrictive effects of endogenous adenosine. The binding affinity of this compound for adenosine receptors is reported to be relatively low, with a Ki value greater than 10,000 nM for both A1 and A2A receptors.

Signaling Pathways

The dual mechanism of action of this compound involves two key signaling pathways within the bronchial smooth muscle cells, as depicted in the following diagrams.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies. Key parameters are summarized in the table below.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (Oral) | ~90% | [Stablein et al., 1983] |

| Time to Peak Concentration (Tmax) | 0.33 ± 0.0 h (Solution) | [Stablein et al., 1983] |

| 0.66 ± 0.0 h (Regular Tablet) | [Stablein et al., 1983] | |

| 2.13 ± 1.1 h (Sustained Release) | [Stablein et al., 1983] | |

| Distribution | ||

| Volume of Distribution (Vd) | 43.0 ± 3.9 L | [Stablein et al., 1983] |

| Plasma Protein Binding | 40% | [DrugInfoSys.com] |

| Metabolism | ||

| Metabolic Pathway | Not significantly metabolized | [MIMS Singapore] |

| Excretion | ||

| Primary Route | Renal (unchanged) | [MIMS Singapore] |

| Elimination Half-life (t½) | 2.16 ± 0.18 h (Solution) | [Stablein et al., 1983] |

| 2.59 ± 0.56 h (Tablet) | [Stablein et al., 1983] | |

| Clearance | 13.6 ± 1.7 L/h | [Stablein et al., 1983] |

Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Adults

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the relaxation of bronchial smooth muscle, leading to bronchodilation. This effect is dose-dependent. Studies have also indicated a vasodilator effect.

| Parameter | Finding | Reference |

| Bronchodilator Effect | Dose-dependent bronchodilation observed in asthmatic patients. | [Magnussen et al., 1987] |

| Onset of Action | Rapid, particularly with oral solutions. | [Stablein et al., 1983] |

| Comparison with Theophylline | Generally considered less potent than theophylline. | [Magnussen et al., 1987] |

Table 2: Summary of Pharmacodynamic Properties of this compound

Therapeutic Uses

This compound is indicated for the treatment of respiratory conditions involving bronchospasm, including:

-

Asthma[6]

-

Chronic Obstructive Pulmonary Disease (COPD), including chronic bronchitis and emphysema[6]

Adverse Effects and Drug Interactions

The adverse effects of this compound are generally similar to those of other xanthine derivatives and can include nausea, vomiting, headache, and insomnia.[4] Due to its renal excretion, caution is advised in patients with impaired kidney function.[4] Probenecid has been shown to increase the plasma half-life of this compound.

Experimental Protocols

Detailed, step-by-step protocols for specific experiments with this compound are not widely available in the public literature. However, based on general pharmacological principles and methodologies, the following outlines can be used as a basis for designing experiments.

In Vitro Assessment of Bronchodilator Activity (Isolated Organ Bath)

This protocol provides a general framework for assessing the relaxant effect of this compound on airway smooth muscle.

-

Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[7]

-

Contraction: Induce a stable contraction of the tracheal rings using a contractile agent such as histamine or methacholine.[7]

-

Drug Administration: Add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the changes in isometric tension to determine the concentration-response curve for this compound-induced relaxation.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of this compound concentrations in biological matrices.

-

Sample Preparation: Precipitate proteins from the plasma or serum sample using a suitable agent (e.g., acetonitrile). Centrifuge to separate the supernatant.

-

Chromatographic System: Utilize a C18 reverse-phase HPLC column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Injection: Inject the prepared sample supernatant into the HPLC system.

-

Detection: Monitor the eluent at a specific UV wavelength (e.g., 275 nm) to detect and quantify this compound.[8]

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve.

References

- 1. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 2. [Comparison of the bronchodilator and protective effect of methylxanthines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bronchodilator effect of theophylline preparations and aerosol fenoterol in stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Diprophylline as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprophylline, a xanthine derivative, is a bronchodilator and vasodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are primarily attributed to its role as a competitive non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1] By inhibiting PDE enzymes, this compound modulates intracellular concentrations of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a cascade of downstream cellular responses. This technical guide provides an in-depth exploration of this compound's mechanism of action as a PDE inhibitor, its impact on signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cAMP and cGMP, thereby terminating their signaling functions. This compound, like other methylxanthines such as theophylline and caffeine, acts as a non-selective inhibitor of these enzymes.[2] This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream effectors like protein kinase A (PKA) and protein kinase G (PKG), respectively. The resulting physiological effects include smooth muscle relaxation, particularly in the bronchial airways, and vasodilation.[1]

Signaling Pathways

The bronchodilatory and vasodilatory effects of this compound are mediated through its influence on the cAMP and cGMP signaling pathways.

cAMP Signaling Pathway

Inhibition of cAMP-degrading PDEs by this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle.

References

- 1. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy this compound; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]

- 2. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Diprophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline, a xanthine derivative, is a well-established pharmaceutical agent with significant applications in respiratory and cardiovascular medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside methodologies for key pharmacological assays. The document summarizes quantitative data in structured tables for ease of comparison and includes visualizations of its chemical structure and relevant signaling pathways to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound, chemically known as 7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione, is a derivative of theophylline with a dihydroxypropyl group attached at the N-7 position of the purine ring.[1][2] This structural modification distinguishes it from theophylline and contributes to its unique pharmacokinetic and pharmacodynamic properties.[3]

Below is a 2D representation of the chemical structure of this compound generated using the DOT language.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione[1][2] |

| Synonyms | Dyphylline, Dihydroxypropyltheophylline, Lufyllin[1] |

| CAS Number | 479-18-5[1] |

| Molecular Formula | C₁₀H₁₄N₄O₄[1][4] |

| Molecular Weight | 254.24 g/mol [1][4] |

| InChI Key | KSCFJBIXMNOVSH-UHFFFAOYSA-N[1] |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O[1] |

Physicochemical Properties

This compound is a white crystalline powder.[3][5] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 160-164 °C[6] |

| Solubility | Freely soluble in water; slightly soluble in ethanol.[7][8] |

| Water: 333,000 mg/L (at 25 °C)[1] | |

| DMSO: 51 mg/mL[9] | |

| pKa | 12.63 (acidic), 13.91 (acidic), 1.66 (basic)[10] |

| LogP | -1.8[2] |

Pharmacological Properties

This compound functions as a bronchodilator and vasodilator, making it effective in the treatment of respiratory conditions such as asthma, chronic bronchitis, and emphysema.[3][11][12]

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to two main mechanisms:

-

Phosphodiesterase (PDE) Inhibition: this compound is a non-selective inhibitor of phosphodiesterase enzymes.[13] Inhibition of PDE leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[14]

-

Adenosine Receptor Antagonism: this compound acts as an antagonist at adenosine A1 and A2 receptors.[14] By blocking these receptors, it counteracts the bronchoconstrictor effects of adenosine.

The following diagram illustrates the signaling pathway of this compound's action as a non-selective PDE inhibitor.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract.[14] Unlike theophylline, it is not metabolized in the liver and is primarily excreted unchanged in the urine.[13][14] This characteristic results in a more predictable pharmacokinetic profile that is less affected by factors influencing liver function. The plasma protein binding of this compound is approximately 40%, and it has a plasma half-life of about 2 hours.[10][14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and pharmacological evaluation of this compound.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound from theophylline.

Materials:

-

Theophylline

-

Sodium hydroxide or Potassium hydroxide

-

1-chloro-2,3-dihydroxypropane (Glycerol α-monochlorohydrin)

-

Ethanol

-

Silica gel for column chromatography

-

Chloroform

-

Ammonia solution (25%)

Procedure:

-

Salinization: Dissolve theophylline in an aqueous solution of sodium hydroxide or potassium hydroxide with constant stirring.

-

Condensation: Slowly add 1-chloro-2,3-dihydroxypropane to the solution. Heat the mixture to boiling and continue heating until the temperature reaches 110°C.

-

Solvent Removal: Evaporate the resulting liquid under reduced pressure to remove all traces of water.

-

Crystallization: Allow the syrupy liquid to stand with occasional stirring until crystallization occurs.

-

Purification:

-

Recrystallize the crude product from ethanol.

-

For higher purity, perform column chromatography on silica gel using a mobile phase of Chloroform:Ethanol:25% Ammonia solution (90:10:1, v/v/v).

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, HPLC, and spectroscopy.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Determination of Physicochemical Properties

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).

Procedure:

-

Finely powder a dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat rapidly to about 15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Add a small, constant volume of the this compound stock solution to each buffer solution to obtain a series of solutions with the same total drug concentration but different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities.

-

Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Pharmacological Assays

Objective: To determine the inhibitory effect of this compound on PDE activity.

Materials:

-

Purified phosphodiesterase enzyme (specific isoforms can be used for selectivity profiling)

-

Cyclic AMP (cAMP) or cyclic GMP (cGMP) as substrate

-

Assay buffer (e.g., Tris-HCl buffer)

-

This compound (test inhibitor)

-

A known PDE inhibitor as a positive control (e.g., IBMX)

-

Detection reagents (e.g., commercially available kits that measure the amount of remaining cAMP/cGMP or the product of hydrolysis, AMP/GMP).

Procedure:

-

In a microplate, add the assay buffer, the PDE enzyme, and varying concentrations of this compound or the control inhibitor.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction using a stop solution.

-

Add the detection reagents and measure the signal (e.g., fluorescence, luminescence, or absorbance) according to the kit manufacturer's instructions.

-

Calculate the percentage of PDE inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 3: Inhibitory Activity of this compound

| Target | IC₅₀ / Kᵢ |

| Adenosine A1 Receptor (rat) | Kᵢ: 15.2 ± 1.8 µM[14] |

| Adenosine A2 Receptor (rat) | Kᵢ: 22.5 ± 2.3 µM[14] |

| Phosphodiesterase (non-selective) | Broad, micromolar range for various PDEs[7] |

Note: Specific IC₅₀ values for this compound against individual PDE isoforms are not widely reported in publicly available literature, reflecting its characterization as a non-selective inhibitor.

Objective: To determine the binding affinity of this compound to adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the specific adenosine receptor subtype (e.g., A1, A2A)

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)

-

Binding buffer

-

This compound at various concentrations

-

A known non-selective antagonist (e.g., theophylline) to determine non-specific binding

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a microplate or microcentrifuge tubes, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

-

For the determination of non-specific binding, a high concentration of a non-labeled antagonist is used instead of this compound.

-

Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC₅₀ value and subsequently calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in a sample.

Typical HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase is a 55:45 (v/v) mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of approximately 272-274 nm.

-

Injection Volume: 10-20 µL

Procedure:

-

Prepare a standard stock solution of this compound of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution, performing any necessary extraction or dilution steps.

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Record the chromatograms and determine the peak area of this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in a solution.

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., water or a buffer solution).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 273 nm, using the solvent as a blank.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample solution at the same wavelength.

-

Determine the concentration of this compound in the sample by using the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. The inclusion of comprehensive experimental protocols for its synthesis, analysis, and biological evaluation aims to equip researchers and drug development professionals with the necessary information to effectively work with this important pharmaceutical compound. The structured presentation of quantitative data and the visual representation of its mechanism of action are intended to serve as a practical resource for further research and development efforts in the field of respiratory and cardiovascular therapeutics.

References

- 1. lonzabio.jp [lonzabio.jp]

- 2. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cAMP Phosphodiesterase Activity Assay Kit (Fluorometric) (ab273342) is not available | Abcam [abcam.com]

- 4. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lonza PDELight™ HTS cAMP Phosphodiesterase Assay Kit, 500 Test [medikonia.com]

- 12. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [drugcentral.org]

- 14. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy this compound; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]

Diprophylline: A Technical Analysis of its Dual Bronchodilator and Vasodilator Actions

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Diprophylline (also known as dyphylline) is a xanthine derivative recognized for its therapeutic application in respiratory disorders such as asthma and chronic bronchitis.[1][2] Unlike its parent compound, theophylline, this compound exhibits a distinct pharmacokinetic profile, being excreted largely unchanged by the kidneys, which mitigates the risk of hepatic metabolism-related drug interactions.[3] Its clinical efficacy stems from a dual mechanism of action: bronchodilation through the relaxation of airway smooth muscle and vasodilation of blood vessels. This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its pharmacological effects primarily through two distinct molecular pathways:

-

Non-selective Phosphodiesterase (PDE) Inhibition: As with other methylxanthines, this compound acts as a competitive, non-selective inhibitor of phosphodiesterase enzymes.[3] By inhibiting PDEs (specifically noted to target PDE3 and PDE4 isoforms), this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) in bronchial smooth muscle cells and cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1] The resulting increase in intracellular cyclic nucleotide concentrations activates protein kinase A (PKA) and protein kinase G (PKG), respectively, leading to the phosphorylation of downstream targets that promote muscle relaxation and, consequently, bronchodilation and vasodilation.[1][3]

-

Adenosine Receptor Antagonism: this compound also functions as an antagonist at adenosine receptors.[1] Adenosine, particularly acting through A1 receptors in the airways, can induce bronchoconstriction. By blocking these receptors, this compound inhibits this constrictive signaling, contributing to its overall bronchodilator effect.

Quantitative Pharmacological Data

The following tables summarize the known pharmacokinetic and pharmacodynamic properties of this compound. It is important to note that while the mechanisms of PDE inhibition and adenosine receptor antagonism are well-accepted, specific, high-affinity binding data and IC50 values for this compound are not widely reported in modern literature, reflecting its status as an older, less potent, non-selective agent compared to newer, highly selective inhibitors.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Absorption | Rapidly absorbed from GI tract | [3] |

| Time to Peak Plasma | ~45 minutes | [3] |

| Elimination Half-Life | ~2 hours (1.8-2.1 hr) | [3] |

| Metabolism | Not converted to theophylline in vivo; minimal hepatic metabolism | [3] |

| Excretion | Primarily renal; ~88% excreted as unchanged drug in urine | [3] |

Table 2: Pharmacodynamic and Efficacy Data for this compound

| Parameter | Value / Finding | Reference(s) |

| Adenosine A1 Receptor Affinity (Rat) | Ki: >10,000 nM | [4] |

| Phosphodiesterase Inhibition | Non-selective inhibitor targeting PDE3 and PDE4 isoforms | [1] |

| Clinical Bronchodilator Efficacy | Doses of 15 & 20 mg/kg significantly prevent exercise-induced bronchospasm, but effects are one-half to one-third those of 6 mg/kg theophylline. | [5] |

Signaling Pathways

The dual mechanisms of this compound's action are visualized below.

Key Experimental Protocols

The following sections detail standardized, representative protocols for assessing the bronchodilator and vasodilator effects of compounds like this compound.

In Vitro Assessment of Bronchodilator Activity (Isolated Tracheal Rings)

This protocol assesses the ability of a test compound to relax pre-contracted airway smooth muscle.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., guinea pig, rat).

-

Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit (KH) buffer (Composition in mmol/L: NaCl 119, NaHCO3 25.0, CaCl2 2.5, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, Glucose 11.1).

-

Carefully clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.

-

-

Mounting:

-

Suspend each tracheal ring between two L-shaped stainless-steel hooks in a 20 mL organ bath containing KH solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force displacement transducer to record changes in tension.

-

-

Equilibration and Contraction:

-

Apply a resting tension (preload) of 1-2 g and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

-

Induce a stable, submaximal contraction using a contractile agent such as methacholine (e.g., 1 µM) or histamine (e.g., 3 µM).

-

-

Data Acquisition:

-

Once the contraction reaches a stable plateau, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻³ M).

-

Record the relaxation response at each concentration until a maximal effect is observed.

-

-

Analysis:

-

Express the relaxation at each concentration as a percentage of the initial pre-contraction tension.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

-

In Vitro Assessment of Vasodilator Activity (Isolated Aortic Rings)

This protocol evaluates endothelium-dependent and -independent vasodilation.

-

Tissue Preparation:

-

Humanely euthanize a rat (e.g., Sprague-Dawley or Wistar).

-

Carefully excise the thoracic aorta and place it in cold, oxygenated KH buffer.

-

Dissect the aorta free of fat and connective tissue and cut it into 4-5 mm rings. For endothelium-denuded studies, gently rub the intimal surface with a fine wire or wooden stick.

-

-

Mounting:

-

Suspend rings in organ baths as described in Protocol 4.1.

-

-

Equilibration and Viability Check:

-

Apply a basal tension of 1.5-2.0 g and allow equilibration for at least 60 minutes.

-

Test for endothelial integrity by pre-contracting the rings with phenylephrine (PHE, e.g., 0.1 µM) and then administering acetylcholine (ACh, e.g., 1 µM). Rings with intact endothelium will show >80% relaxation. Denuded rings will show minimal or no relaxation.

-

-

Data Acquisition:

-

After washing out the ACh and allowing tension to return to baseline, induce a stable submaximal contraction with PHE.

-

Add this compound in a cumulative, concentration-dependent manner to both endothelium-intact and endothelium-denuded rings.

-

Record the relaxation response at each concentration.

-

-

Analysis:

-

Calculate and plot concentration-response curves for both ring types. A significantly greater relaxation in endothelium-intact rings compared to denuded rings indicates an endothelium-dependent mechanism.

-

Experimental Workflows

Visualizations of logical workflows for key experimental assessments are provided below.

Conclusion

This compound functions as a dual-action therapeutic agent, achieving bronchodilation and vasodilation through the established xanthine mechanisms of non-selective phosphodiesterase inhibition and adenosine receptor antagonism. Its primary advantage lies in a favorable pharmacokinetic profile that avoids hepatic metabolism, reducing the potential for certain drug interactions. While less potent than its parent compound theophylline, it remains a relevant molecule in the study of respiratory and vascular smooth muscle pharmacology. The protocols and pathways detailed herein provide a foundational guide for researchers and developers investigating the properties and applications of this compound and related compounds.

References

- 1. dyphylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lufyllin (Dyphylline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. dyphylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Dyphylline versus theophylline: a double-blind comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Vivo Disposition of Diprophylline: A Technical Guide to its Minimal Metabolism and Renal Excretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diprophylline, a xanthine derivative utilized for its bronchodilator effects in respiratory diseases, exhibits a distinct in-vivo disposition characterized by a notable lack of metabolism. Unlike its counterpart, theophylline, this compound undergoes minimal biotransformation in the body. The vast majority of an administered dose is rapidly and efficiently eliminated from the body unchanged, primarily through renal excretion. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the in-vivo behavior of this compound, with a focus on its pharmacokinetic profile, the evidence for its limited metabolism, and the experimental methodologies employed to elucidate its disposition.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound in humans underscore its primary route of elimination. Following administration, the drug is well-absorbed and rapidly cleared from the bloodstream, with the kidneys playing the central role in its excretion.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

| Parameter | Mean Value (± SD) | Reference |

| Elimination Half-Life (t½) | 1.8 (± 0.2) hours | [1] |

| Total Body Clearance | 333 (± 62) mL/min | [1] |

| Renal Clearance | 276 (± 52) mL/min | [1] |

| Volume of Distribution (Vd) | 0.8 (± 0.2) L/kg | [1] |

| Fraction Excreted Unchanged in Urine | 83 (± 5) % | [1] |

| Fraction Excreted Unchanged in Urine (Single Oral Dose) | ~88% | [2] |

In-Vivo Metabolism: Evidence for a Minor Pathway

A pivotal characteristic of this compound is its resistance to significant metabolic conversion in the body. Multiple studies have confirmed that the drug is not a substrate for the hepatic enzymes that metabolize other xanthines like theophylline.

Key findings regarding the metabolism of this compound include:

-

Minimal Biotransformation: A substantial portion of the administered dose, ranging from 83% to 88%, is recovered in the urine as the parent, unchanged drug.[1][2] This indicates that metabolism accounts for a very small fraction of its elimination.

-

No Conversion to Theophylline: In-vivo studies have demonstrated that this compound is not metabolized to theophylline.[1] This is a crucial distinction, as theophylline has a narrower therapeutic index and a different side-effect profile.

The chemical structure of this compound, specifically the 7-(2,3-dihydroxypropyl) group, is thought to contribute to its metabolic stability and hydrophilicity, favoring direct renal excretion.

Experimental Protocols

The determination of this compound's pharmacokinetic profile and its lack of metabolism has been established through studies employing specific analytical methodologies.

Quantification of Unchanged this compound in Urine

A representative experimental approach to quantify the urinary excretion of unchanged this compound involves the following steps:

-

Study Design: Healthy human volunteers are administered a single dose of this compound.

-

Sample Collection: Urine samples are collected at predetermined intervals over a specified period (e.g., 24 hours).

-

Sample Preparation: Urine samples may undergo a sample clean-up process, such as solid-phase extraction, to remove interfering endogenous compounds.

-

Analytical Method: High-Pressure Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of this compound in biological fluids.[2]

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water is used as the mobile phase.

-

Detection: UV detection at a specific wavelength (e.g., 275 nm) is used to identify and quantify the this compound peak.

-

Internal Standard: An internal standard, such as β-hydroxyethyltheophylline, is often used to ensure accuracy and precision.[2]

-

-

Data Analysis: The concentration of this compound in each urine sample is determined by comparing its peak area to that of a standard curve. The total amount of unchanged drug excreted is then calculated and expressed as a percentage of the administered dose.

Visualization of this compound's Primary Elimination Pathway

The following diagram illustrates the predominant in-vivo pathway of this compound, highlighting its direct renal excretion.

Caption: Primary Elimination Pathway of this compound.

Signaling Pathways and Pharmacological Action

Given the minimal in-vivo metabolism of this compound, there is no evidence to suggest that any metabolites play a significant role in its pharmacological effects or interact with signaling pathways. The therapeutic actions of this compound are attributed to the parent molecule itself.

The known mechanisms of action for this compound include:

-

Adenosine Receptor Antagonism: Like other xanthines, this compound can act as an antagonist at adenosine receptors.

-

Phosphodiesterase (PDE) Inhibition: It can also inhibit phosphodiesterases, leading to an increase in intracellular cyclic AMP and subsequent smooth muscle relaxation.

The following diagram depicts a simplified experimental workflow for assessing the disposition of this compound.

Caption: Experimental Workflow for this compound Pharmacokinetics.

Conclusion

The in-vivo disposition of this compound is straightforward and predominantly characterized by its excretion as an unchanged entity in the urine. Its resistance to metabolism is a key feature that distinguishes it from other xanthine derivatives and contributes to its pharmacokinetic profile. For researchers and drug development professionals, understanding this minimal metabolic clearance is crucial for predicting its behavior in various patient populations and for designing future studies. The analytical methods, primarily HPLC, provide a robust framework for the continued investigation of its disposition.

References

Diprophylline's Effects on Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline, a xanthine derivative, is recognized for its bronchodilator and vasodilator properties, leading to its use in respiratory conditions. Its mechanism of action in inducing smooth muscle relaxation is complex and appears to diverge from that of its more studied counterpart, theophylline. While traditionally attributed to phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, evidence suggests that this compound's relaxant effects, particularly in airway smooth muscle, may be mediated through a cyclic adenosine monophosphate (cAMP)-independent pathway. This guide provides a comprehensive overview of the current understanding of this compound's effects on smooth muscle, presenting available quantitative data, outlining experimental methodologies, and visualizing its proposed signaling pathways.

Introduction

This compound is a methylxanthine derivative used in the treatment of respiratory disorders such as asthma and bronchitis. Unlike theophylline, this compound exhibits a distinct pharmacological profile. A pivotal study demonstrated that while theophylline and proxyphylline elevate intracellular cAMP levels in guinea-pig tracheal preparations, this compound is almost entirely ineffective at doing so. This suggests that its mechanism of smooth muscle relaxation is not primarily dependent on the accumulation of cAMP. This document will delve into the known mechanisms, quantitative effects, and the experimental basis for our current understanding of this compound's action on smooth muscle.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data available for this compound's effects on smooth muscle and related enzymatic activity.

| Parameter | Value | Species/Tissue | Reference |

| PDE Inhibition (I₅₀) | ~200 µg/mL | Guinea-pig Trachea | |

| Smooth Muscle Relaxation (EC₅₀) | 250 µg/mL | Guinea-pig Trachea |

Table 1: Potency of this compound on Guinea-Pig Tracheal Preparations

| Effect | ED₅₀ | Species/Tissue | Reference |

| Stimulatory | 10 µM | Rat Jejunum (in low contractile state) | |

| Inhibitory (Relaxant) | 80 µM | Rat Jejunum (in high contractile state) |

Table 2: Bidirectional Effects of this compound on Rat Jejunal Contractility

Mechanisms of Action

This compound's smooth muscle relaxant properties are believed to arise from a combination of mechanisms, which may vary depending on the tissue type and its physiological state.

Phosphodiesterase (PDE) Inhibition

This compound is a phosphodiesterase inhibitor, though its potency is notably less than that of theophylline. In guinea-pig tracheal preparations, it was found to be approximately five times less effective at inhibiting PDE activity. The specific PDE isoenzymes that this compound targets have not been fully characterized in the available literature.

Adenosine Receptor Antagonism

This compound is characterized as a potent antagonist of A1 and A2 adenosine receptors. Adenosine can induce bronchoconstriction in asthmatic patients, and its blockade is a proposed mechanism for the therapeutic effects of methylxanthines. However, the precise contribution of adenosine receptor antagonism to this compound-induced smooth muscle relaxation, relative to its other actions, remains to be fully elucidated.

cAMP-Independent Mechanisms

A significant finding is that the relaxation of tracheal smooth muscle by this compound does not correlate with an increase in cAMP levels, a stark contrast to the action of theophylline. This points towards a downstream signaling pathway that bypasses the canonical cAMP-PKA (Protein Kinase A) axis.

Modulation of Intestinal Smooth Muscle Contractility

In rat jejunal smooth muscle, this compound exhibits a unique bidirectional modulation. At a concentration of 20 µM, it produces a stimulatory effect in tissues with low initial contractility and an inhibitory (relaxant) effect in tissues with high initial contractility. This state-dependent action is reliant on the enteric nervous system and extracellular calcium. The inhibitory effect is linked to sympathetic activation and nitric oxide-mediated pathways, while the stimulatory effect involves cholinergic activation. Furthermore, these effects are associated with changes in the phosphorylation of myosin light chain, a key step in the regulation of smooth muscle contraction.

Signaling Pathways

The signaling pathways for this compound are not fully resolved, particularly the cAMP-independent mechanism in airway smooth muscle. The following diagrams represent the current hypotheses based on available data.

Theophylline vs. Diprophylline: A Core Chemical Analysis for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a detailed comparative analysis of the fundamental chemical and pharmacological differences between theophylline and its derivative, diprophylline. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the key structural, physicochemical, and mechanistic distinctions that underpin their differing therapeutic profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key physicochemical assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Theophylline, a methylxanthine, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily attributed to its action as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine receptors. However, its narrow therapeutic index and potential for adverse effects have driven the development of derivatives with improved safety and tolerability.

This compound, a derivative of theophylline, represents one such effort. Chemically, it is 7-(2,3-dihydroxypropyl)theophylline. This structural modification has profound implications for its physicochemical properties and pharmacological behavior. This guide will dissect these differences at a molecular level to inform future drug design and development endeavors.

Chemical Structure and Synthesis

The core chemical distinction between theophylline and this compound lies in the substituent at the N-7 position of the xanthine scaffold. Theophylline is 1,3-dimethylxanthine, while this compound has a 2,3-dihydroxypropyl group attached to the N-7 position.

As illustrated in Figure 1, this compound can be synthesized from theophylline. The manufacturing process typically involves dissolving theophylline in boiling water with a base, such as sodium hydroxide or potassium hydroxide. Subsequently, 1-chloro-2,3-dihydroxypropane is added to the solution, leading to the alkylation of theophylline at the N-7 position to yield this compound.[1][2]

Physicochemical Properties

The addition of the dihydroxypropyl group to the theophylline structure significantly alters its physicochemical properties, most notably its water solubility. This has direct consequences for its formulation and pharmacokinetic profile.

| Property | Theophylline | This compound |

| Molecular Formula | C₇H₈N₄O₂ | C₁₀H₁₄N₄O₄ |

| Molecular Weight | 180.16 g/mol | 254.24 g/mol |

| Melting Point | 270-274 °C | 161-162 °C |

| Water Solubility | 8.3 mg/mL (at 25°C) | 333 mg/mL (freely soluble) |

| pKa | 8.6 | ~13.74 (Predicted) |

| logP | -0.02 | Not available |

Table 1: Comparison of Physicochemical Properties

The most striking difference is the dramatically increased water solubility of this compound, which is over 40 times more soluble than theophylline. This is attributed to the two hydroxyl groups in its side chain, which can form hydrogen bonds with water molecules. This enhanced solubility allows for different formulation strategies and may contribute to its different pharmacokinetic profile, as it is less likely to be metabolized to theophylline in vivo.

Pharmacological Properties

Both theophylline and this compound exert their pharmacological effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. However, their potencies and selectivities at these targets are believed to differ, contributing to their distinct clinical profiles.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isozymes. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation (bronchodilation) and anti-inflammatory effects.

| Compound | Target | IC₅₀ |

| Theophylline | Non-selective PDE | ~100 µM |

Table 2: Phosphodiesterase Inhibitory Activity

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃).[3] This antagonism contributes to some of its therapeutic effects, but also to its side-effect profile, particularly cardiac and central nervous system stimulation.

| Compound | Receptor Subtype | Kᵢ |

| Theophylline | A₁ | ~14 µM |

| A₂A | ~14 µM |

Table 3: Adenosine Receptor Antagonist Activity

This compound is reported to have a significantly lower affinity for adenosine receptors compared to theophylline. This reduced adenosine receptor antagonism is thought to be a key reason for its improved side-effect profile, with a lower incidence of cardiac and central nervous system adverse effects. Specific Kᵢ values for this compound at adenosine receptor subtypes are not widely reported in the literature.

Signaling Pathways

The therapeutic and adverse effects of theophylline and this compound can be understood by examining their impact on key cellular signaling pathways.

References

An In-depth Technical Guide on the Solubility and Stability of Diprophylline in Research Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of diprophylline, a xanthine derivative used as a bronchodilator and vasodilator.[1][2] Understanding these properties is critical for the development of robust research protocols and stable pharmaceutical formulations.

Solubility of this compound

This compound is a white to off-white crystalline powder.[3] It is known to be freely soluble in water and slightly soluble in ethanol.[4][5][6] The 7-(2,3-dihydroxypropyl) substitution in its structure contributes to its greater aqueous solubility compared to theophylline.[1]

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 1 g in 3 mL[4][7] | 25 |

| Water | 33 g in 100 mL[5][6] | 25 |

| Water | 333,000 mg/L[7] | 25 |

| Ethanol | 2 g in 100 mL[4] | Not Specified |

| Ethanol (96%) | Slightly soluble[4][5][6] | Not Specified |

| Chloroform | 1 g in 100 mL[4] | Not Specified |

| Chloroform | Slightly soluble[4] | Not Specified |

| Ether | Slightly soluble[4] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified |